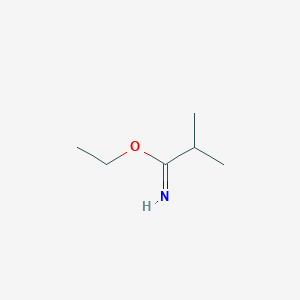

Ethyl 2-methylpropanimidoate

Description

Ethyl 2-methylpropanimidoate (CAS 1069-52-9), also known as Ethyl isobutyrimidate, is an organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . Structurally, it belongs to the imidate ester class, characterized by an ethoxy group (–OCH₂CH₃) attached to an imine nitrogen (–N=) adjacent to a branched alkyl chain (2-methylpropane). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for forming amidines, heterocycles, and other nitrogen-containing derivatives .

Properties

IUPAC Name |

ethyl 2-methylpropanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-8-6(7)5(2)3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZQXWVPGASIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylpropanimidoate can be synthesized through the reaction of ethyl chloroacetate with ammonia. The process involves the following steps:

- Ethyl chloroacetate is placed in a round-bottomed flask and chilled using an ice-salt bath.

- Aqueous ammonia is added to the cold ester with vigorous stirring.

- The mixture is allowed to stand, filtered, and washed to remove ammonium chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylpropanimidoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted esters and amides.

Scientific Research Applications

Ethyl 2-methylpropanimidoate has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methylpropanimidoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including:

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between Ethyl 2-methylpropanimidoate and analogous esters:

Nomenclature Considerations

Systematic naming conventions prioritize functional groups based on hierarchy (e.g., sulfonic acids > carboxylic acids > esters > amines) . For example:

- This compound follows substitutive nomenclature, with the imidate group as the principal function.

- In contrast, sulfonate esters (e.g., ethyl butanesulfonate) place the sulfonic acid as the parent chain, followed by ester modifications .

Biological Activity

Ethyl 2-methylpropanimidoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amide derivative. Its molecular structure allows for various interactions with biological targets, which is critical for its pharmacological effects. The compound's molecular formula is C₇H₁₅N O₂, with a molecular weight of approximately 143.20 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antagonistic Effects on Receptors : This compound has been studied for its interactions with various neurotransmitter receptors, particularly serotonin receptors. It functions as a selective antagonist for the 5-HT5A receptor, suggesting potential applications in treating mood disorders and other neurological conditions .

- Anticancer Properties : Preliminary studies have shown that derivatives of propanamide compounds can exhibit anticancer activity. This compound may share similar properties, potentially acting against specific cancer cell lines through mechanisms that involve receptor modulation and apoptosis induction .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Modulation of Neurotransmitter Release : By acting on serotonin receptors, the compound may influence neurotransmitter dynamics, which is crucial in managing conditions like depression and anxiety.

- Induction of Apoptosis in Cancer Cells : Similar compounds have demonstrated the ability to trigger programmed cell death in cancer cells, indicating that this compound may have a role in cancer therapy .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antagonist (5-HT5A receptor) | Modulates serotonin release |

| N-[2-(dimethylamino)ethyl]-2-methylpropanamide | Antagonist (serotonin receptors) | Influences neurotransmitter dynamics |

| Propanamide derivatives | Anticancer activity | Induces apoptosis in cancer cells |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methylpropanimidoate, and how can researchers optimize reaction conditions?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A robust approach involves using 2-methylpropanamide and ethylating agents (e.g., ethyl halides) under anhydrous conditions. To optimize yields, systematically vary parameters such as temperature (40–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., K₂CO₃ or NaH). Monitor reaction progress via TLC or GC-MS. Ensure stoichiometric excess of the ethylating agent to drive the reaction to completion .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : Identify protons adjacent to the imidoate group (δ 3.5–4.5 ppm for ethyl-O-CH₂) and carbonyl carbon (δ 165–175 ppm).

- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-validate data with computational tools (e.g., ChemDraw simulations) and reference spectral libraries from PubChem .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across studies?

Contradictions often arise from variations in solvent systems, impurity profiles, or measurement techniques. To address this:

- Replicate Experiments : Reproduce literature methods with strict control of variables (e.g., humidity, reagent purity).

- Advanced Analytics : Use HPLC to quantify byproducts and X-ray crystallography to confirm structural integrity.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What strategies are effective for designing kinetic studies on this compound’s hydrolysis under physiological conditions?

- Experimental Design : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Use UV-Vis spectroscopy to track absorbance changes (e.g., release of carboxylic acid derivatives).

- Data Modeling : Apply pseudo-first-order kinetics and Arrhenius equations to derive activation parameters.

- Controls : Include negative controls (e.g., non-aqueous solvents) and validate with LC-MS quantification of degradation products .

Q. How should researchers approach computational modeling of this compound’s electronic structure for mechanistic insights?

- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set).

- Parameters : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate reaction pathways (e.g., nucleophilic attack trajectories).

- Validation : Compare computed NMR/IR spectra with experimental data to refine models .

Methodological and Reproducibility Considerations

Q. What statistical practices are mandatory when reporting bioactivity data for this compound derivatives?

- Significance Testing : Report p-values (e.g., p < 0.05) with confidence intervals. Use t-tests for pairwise comparisons or ANOVA for multi-group analyses.

- Precision : Express IC₅₀/EC₅₀ values to one decimal place, reflecting instrument resolution (e.g., ±0.1 μM).

- Power Analysis : Justify sample sizes to ensure statistical robustness .

Q. How can raw data from this compound studies be managed to ensure reproducibility?

- Documentation : Archive raw spectra, chromatograms, and lab notebooks in repositories like Zenodo or institutional databases.

- Metadata : Include experimental conditions (e.g., humidity, batch numbers) and instrument calibration logs.

- Accessibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets in publications .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.